![molecular formula C4H5ClF2O2 B12540375 2-[Chloro(difluoro)methyl]-1,3-dioxolane CAS No. 656828-69-2](/img/structure/B12540375.png)
2-[Chloro(difluoro)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(difluoro)methyl]-1,3-dioxolane is a chemical compound characterized by the presence of a dioxolane ring substituted with a chlorodifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(difluoro)methyl]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with chlorodifluoromethane under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-[Chloro(difluoro)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted dioxolanes and difluoromethyl derivatives, which can be further utilized in organic synthesis.
Aplicaciones Científicas De Investigación
2-[Chloro(difluoro)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[Chloro(difluoro)methyl]-1,3-dioxolane involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, contributing to the compound’s reactivity and versatility in synthesis.
Comparación Con Compuestos Similares
- 2-Chloro-2,2-difluoroethanol
- 2-Chloro-2,2-difluoroacetic acid
- 2-Chloro-2,2-difluoropropane
Comparison: Compared to these similar compounds, 2-[Chloro(difluoro)methyl]-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic applications.
Propiedades
Número CAS |
656828-69-2 |
|---|---|
Fórmula molecular |
C4H5ClF2O2 |
Peso molecular |
158.53 g/mol |
Nombre IUPAC |
2-[chloro(difluoro)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C4H5ClF2O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 |
Clave InChI |
AUSKEHWWJNGYLF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


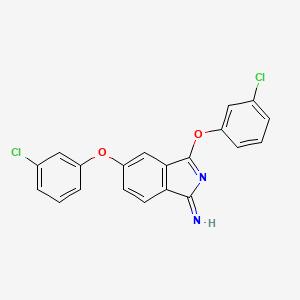
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
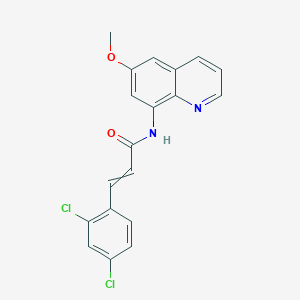
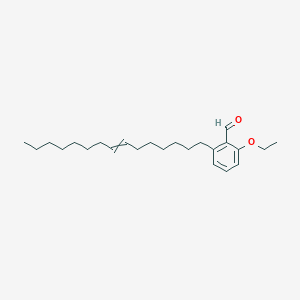


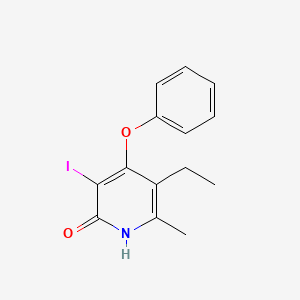
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
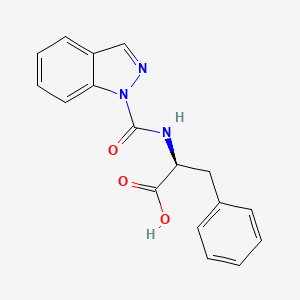

![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)
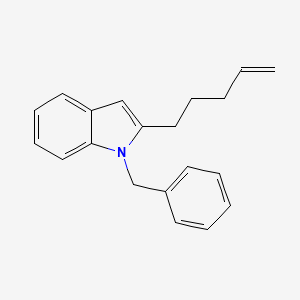
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
